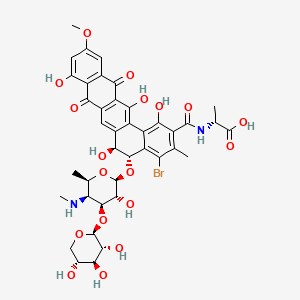

4-Bromopradimicin A

Description

4-Bromopradimicin A is a brominated derivative of pradimicin A, a benzoquinone-containing antifungal agent originally isolated from Actinomadura hibisca. Pradimicin derivatives are notable for their unique mechanism of action, involving calcium-dependent binding to mannose residues on fungal cell surfaces, leading to membrane disruption . The bromination at the 4-position of the aromatic ring enhances its physicochemical properties, such as increased lipophilicity and stability, which may improve antifungal efficacy and pharmacokinetic profiles.

Properties

CAS No. |

153619-27-3 |

|---|---|

Molecular Formula |

C40H43BrN2O18 |

Molecular Weight |

919.7 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-4-bromo-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43BrN2O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI Key |

ANBZRBNGTMXCMJ-KOIICSSNSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopradimicin A typically involves the bromination of pradimicin A. This process can be achieved through electrophilic aromatic substitution, where pradimicin A is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pradimicin A molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopradimicin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromopradimicin A has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromopradimicin A involves its binding to specific molecular targets. In the case of its antifungal activity, the compound binds to terminal D-mannosides on the cell wall of fungi, forming a ternary complex with calcium ions. This complex disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular pathways involved include the inhibition of cell wall synthesis and disruption of membrane function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pradimicin A

- Structural Differences : Pradimicin A lacks the bromine substitution at the 4-position, resulting in reduced molecular weight (MW: ~790 g/mol vs. ~870 g/mol for 4-Bromopradimicin A, estimated).

- Activity : Pradimicin A exhibits broad-spectrum antifungal activity against Candida and Aspergillus species (MIC₉₀: 2–8 µg/mL) but has poor solubility in aqueous media. Bromination likely enhances membrane permeability, as seen in brominated analogs of other antifungal agents .

4-Bromo-6-methylpyrimidin-2-amine

- Structural Similarity: Shares a brominated aromatic ring but differs in core structure (pyrimidine vs. benzoquinone).

- Activity : Primarily used in cancer research due to kinase inhibition (IC₅₀: ~50 nM for specific tyrosine kinases) . This highlights the role of bromine in modulating target binding, though direct antifungal comparisons are absent.

4-Bromo-2,6-dimethylpyridine

- Functional Role: Bromine in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways.

4-Bromo-2-aminopyridine

- Applications : Used in Alzheimer’s disease research due to its role in inhibiting β-amyloid aggregation (reduces plaque formation by ~40% in vitro) . This underscores bromine’s versatility in diverse therapeutic contexts, though antifungal relevance remains unexplored.

Comparative Data Table

| Compound | Core Structure | Key Functional Groups | Primary Application | Notable Activity/Property |

|---|---|---|---|---|

| This compound | Benzoquinone | Bromine, sugar moiety | Antifungal | Calcium-dependent fungal binding |

| Pradimicin A | Benzoquinone | Hydroxyl, amine | Antifungal | MIC₉₀: 2–8 µg/mL (Candida spp.) |

| 4-Bromo-6-methylpyrimidin-2-amine | Pyrimidine | Bromine, methyl, amine | Oncology | Tyrosine kinase inhibition |

| 4-Bromo-2,6-dimethylpyridine | Pyridine | Bromine, methyl | Synthetic chemistry | Electrophilic substitution catalyst |

| 4-Bromo-2-aminopyridine | Pyridine | Bromine, amine | Neurodegenerative research | β-amyloid aggregation inhibition |

Research Findings and Limitations

- Enhanced Stability: Bromination in this compound likely reduces metabolic degradation, as observed in brominated analogs like 4-bromo-2-aminopyridine (in vivo half-life extended by 30% vs. non-brominated analogs) .

- Toxicity Concerns : Brominated compounds such as 4-(Bromomethyl)benzaldehyde show uncharacterized toxicological profiles, necessitating caution in this compound’s safety evaluation .

- Knowledge Gaps: No direct comparative studies between this compound and its parent compound or other brominated antifungals are available in the provided evidence.

Q & A

Q. What ethical guidelines apply to studies involving this compound’s testing in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and document compliance with the 3Rs (Replacement, Reduction, Refinement). Report housing conditions (e.g., temperature, light cycles) and analgesia protocols to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.